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Chitooctaose

Cat. No.: B12847682
M. Wt: 1307.3 g/mol
InChI Key: ODMYLKPLUVTIMM-CTDGWFTOSA-N
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Description

Contextualization of Chitooligosaccharides in Biological Systems

Chitooligosaccharides (COS) are oligomers of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine units. biorxiv.orgnih.gov They are derived from the deacetylation and hydrolysis of chitin (B13524), a polymer abundant in the exoskeletons of crustaceans, insect cuticles, and fungal cell walls. biorxiv.orgnih.gov Unlike chitin and its high molecular weight derivative, chitosan (B1678972), chitooligosaccharides are water-soluble and readily absorbed, which enhances their applicability in various biological systems. nih.govisnff-jfb.com

Research has demonstrated that COS possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and immunomodulatory effects. nih.govisnff-jfb.comrcaap.pt Their functions are influenced by structural parameters such as the degree of polymerization (DP), the degree of deacetylation (DDA), and the pattern of acetylation (PA). biorxiv.org These characteristics determine how COS interact with biological receptors, following a lock-and-key mechanism that dictates their functionality. biorxiv.org

Significance of Chitooctaose as a Defined Oligosaccharide in Research

This compound, a chitooligosaccharide with a defined degree of polymerization of eight, is a crucial tool in research. pubcompare.ai Its specific size allows for the detailed study of structure-function relationships that are often obscured when using heterogeneous mixtures of chitooligosaccharides. frontiersin.orgresearchgate.net In plant biology, for instance, this compound is used as a purified elicitor to trigger and study defense responses. nih.gov It is recognized as a Microbe-Associated Molecular Pattern (MAMP), a conserved molecular signature that alerts the plant's immune system to the presence of potential pathogens. usda.gov

The use of a defined oligomer like this compound enables researchers to investigate specific molecular interactions with greater precision. For example, studies have shown that the elicitor activity of chitooligosaccharides can be size-dependent, with oligomers of specific lengths showing optimal activity. frontiersin.orgresearchgate.net this compound has been utilized in studies to identify and characterize plant receptors that perceive chitin, such as the LysM receptor-like kinase (LYK) in Arabidopsis thaliana. pubcompare.aiethz.ch

Scope of Current Research and Future Directions for this compound Studies

Current research involving this compound is multifaceted. In plant science, it is used to dissect the signaling pathways involved in PAMP-triggered immunity (PTI). nih.govusda.gov Researchers are investigating the genetic basis for variation in plant responses to this compound and other MAMPs. usda.gov These studies aim to understand the molecular mechanisms that confer disease resistance in crops. nih.gov

Future research is expected to further explore the precise molecular interactions between this compound and its receptors. Understanding these interactions in detail could lead to the development of novel strategies for crop protection. nih.gov Moreover, the production of well-defined chitooligosaccharides like this compound through microbial fermentation is an emerging area of interest, offering a more controlled and environmentally friendly alternative to traditional chemical hydrolysis methods. frontiersin.orggrafiati.com This could expand the availability of this compound for a wider range of research applications, including its potential in modulating carbon and nitrogen metabolism in plants. frontiersin.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC48H90N8O33 (as octahydrochloride) biosynth.com
Molecular Weight1,598.95 g/mol (as octahydrochloride) biosynth.com
StructureOligomer of eight β-(1,4)-linked N-acetylglucosamine units pubcompare.ai
SolubilitySoluble in water chembk.com
Primary Application in ResearchReference standard, elicitor of plant defense responses pubcompare.aiafsbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H90N8O33 B12847682 Chitooctaose

Properties

Molecular Formula

C48H90N8O33

Molecular Weight

1307.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal

InChI

InChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

ODMYLKPLUVTIMM-CTDGWFTOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Origin of Product

United States

Molecular Recognition and Signal Transduction Pathways Elicited by Chitooctaose

Chitooctaose Perception in Plant Innate Immunity

This compound, an oligosaccharide composed of eight β-1,4-linked N-acetylglucosamine units, functions as a potent elicitor of defense responses in plants. It is a well-characterized Pathogen-Associated Molecular Pattern (PAMP) derived from the hydrolysis of chitin (B13524), a major structural component of fungal cell walls. The perception of this compound by plant cell surface receptors is a critical first step in initiating PAMP-Triggered Immunity (PTI), a foundational layer of the plant innate immune system. This recognition event triggers a complex and rapid signaling cascade, leading to the activation of a broad spectrum of defensive measures aimed at preventing pathogen invasion and proliferation.

Lysin Motif (LysM) Receptor-Like Kinase (RLK) and Receptor-Like Protein (RLP) Complexes in this compound Perception

The primary receptors responsible for detecting this compound at the plant cell surface belong to the Lysin Motif (LysM) family of proteins. LysM domains are conserved carbohydrate-binding modules that exhibit specific affinity for N-acetylglucosamine-containing polymers like chitin and peptidoglycan. In plants, these receptors are typically categorized into two main types: LysM Receptor-Like Kinases (LysM-RLKs), which possess an extracellular LysM domain, a transmembrane domain, and an intracellular kinase domain for signal transduction, and LysM Receptor-Like Proteins (LysM-RLPs), which have the extracellular LysM domain but lack the intracellular kinase domain. The perception of this compound relies on the formation of specific heteromeric complexes between these LysM-RLKs and LysM-RLPs at the plasma membrane.

Research, particularly in the model monocot Oryza sativa (rice), has elucidated a sophisticated mechanism for this compound perception involving two key proteins: the Chitin Elicitor Binding Protein (OsCEBiP) and the Chitin Elicitor Receptor Kinase 1 (OsCERK1).

OsCEBiP (LysM-RLP): This protein acts as the initial high-affinity binding site for this compound. It contains extracellular LysM domains that directly recognize and bind the oligosaccharide but, as an RLP, cannot independently transduce the signal into the cell.

OsCERK1 (LysM-RLK): This protein serves as the core signaling component. It possesses an active intracellular kinase domain essential for initiating the downstream phosphorylation cascade.

The activation mechanism follows a "sandwich" or "dimer-of-dimers" model. Upon binding of a single this compound molecule, two OsCEBiP-OsCERK1 heterodimers are brought into close proximity, forming a larger symmetrical complex. This induced proximity allows the intracellular kinase domains of the two OsCERK1 molecules to come into contact and activate each other through trans-phosphorylation. This phosphorylation event serves as the critical switch that turns on the CERK1 kinase activity, thereby launching the intracellular defense signaling pathway.

While the CEBiP/CERK1 system is well-defined in rice, studies in the model dicot Arabidopsis thaliana reveal a related but distinct receptor complex. In Arabidopsis, the central signaling kinase is AtCERK1, analogous to its rice counterpart. However, the initial high-affinity binding of this compound is primarily mediated by other LysM-RLK family members, notably AtLYK5.

In this system, AtLYK5 acts as the primary sensor for this compound. Upon ligand binding, AtLYK5 physically associates with AtCERK1 to form an active signaling complex. The kinase activity of AtCERK1 is indispensable for the downstream response, whereas the kinase domain of AtLYK5 appears to be non-essential for signaling, suggesting its principal role is in ligand perception and complex formation. This illustrates that while the core principle of using LysM receptors is conserved, plants have evolved varied receptor configurations to achieve robust chitin perception.

Downstream Intracellular Signaling Events Triggered by this compound

The activation of the CERK1-containing receptor complex at the plasma membrane initiates a rapid cascade of intracellular events. This signal relay involves ion fluxes, protein phosphorylation cascades, and the generation of secondary messengers, which collectively orchestrate a comprehensive cellular reprogramming towards a defense-ready state.

A major consequence of this compound-triggered signaling is the transcriptional reprogramming of the cell. The signal from the activated receptor complex is transduced through cytoplasmic kinase cascades (e.g., Mitogen-Activated Protein Kinase pathways), which ultimately leads to the phosphorylation and activation of specific transcription factors (TFs). These activated TFs then translocate to the nucleus, where they bind to specific cis-regulatory elements in the promoters of defense-related genes, inducing their expression. Key TF families activated by this compound include:

WRKY: This is one of the largest and most important families of TFs in plant immunity. WRKY proteins recognize and bind to a DNA sequence known as the W-box (T)TGAC(C/T), which is prevalent in the promoters of many defense genes.

MYB: This diverse family of TFs is involved in regulating a wide array of plant processes, including defense responses and the biosynthesis of secondary metabolites like phytoalexins.

AP2/EREBP (APETALA2/Ethylene (B1197577) Responsive Element Binding Protein): These TFs are key regulators of ethylene- and jasmonate-responsive defense genes, integrating signals from multiple pathways.

The table below summarizes key transcription factors involved in the response to this compound.

Transcription Factor FamilySpecific Examples (from model organisms)Primary Function in Defense
WRKYAtWRKY33, AtWRKY40, AtWRKY53Regulates expression of phytoalexin biosynthesis genes and other core defense-related genes.
MYBAtMYB51, AtMYB122Controls the production of antimicrobial secondary metabolites, such as glucosinolates.
AP2/EREBPORA59, ERF1Integrates ethylene and jasmonic acid signaling pathways to fine-tune defense gene expression.

One of the earliest and most prominent cellular responses following this compound perception is a rapid and transient production of extracellular Reactive Oxygen Species (ROS), often referred to as the "oxidative burst." This process is primarily mediated by plasma membrane-localized NADPH oxidases, known as Respiratory Burst Oxidase Homologs (RBOHs).

Upon activation of the CERK1 receptor complex, a signal is transmitted to RBOH proteins, such as RBOHD in Arabidopsis. This activation, which involves calcium influx and direct phosphorylation by cytoplasmic kinases, triggers the enzyme to transfer electrons from cytosolic NADPH to extracellular oxygen, generating the superoxide (B77818) anion (O₂⁻). Superoxide is then rapidly dismutated to hydrogen peroxide (H₂O₂), a more stable ROS molecule. This ROS burst serves a dual function:

Direct Antimicrobial Action: H₂O₂ can directly inhibit pathogen growth and contribute to the reinforcement of the plant cell wall through oxidative cross-linking of proteins.

Signaling Molecule: ROS act as secondary messengers, propagating the defense signal throughout the cell and to neighboring cells, amplifying the immune response.

The table below outlines the core components of the this compound-induced ROS burst.

ComponentSpecific ExampleRole in ROS Generation
ElicitorThis compoundInitiates the signaling cascade by binding to the receptor complex.
Receptor KinaseCERK1Transduces the signal across the plasma membrane, leading to the activation of downstream components.
EnzymeRBOHD / RBOHFThe primary enzyme responsible for catalyzing the production of superoxide at the plasma membrane.
ProductSuperoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Function as direct antimicrobial agents and secondary signaling molecules.
Elicitation of Phytoalexin Synthesis

The recognition of this compound by plant cells is a key signal for the activation of defense-related gene expression, including those involved in the synthesis of phytoalexins. nih.govgoogle.com Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate at the site of pathogen infection. wikipedia.org Their production is a hallmark of plant-induced resistance.

In Arabidopsis thaliana, the perception of this compound leads to the induction of camalexin (B168466), the major phytoalexin in this species. nih.gov The signaling pathway leading to camalexin biosynthesis is complex and involves the synergistic action of multiple signaling molecules. Key to this process is the activation of mitogen-activated protein kinases (MAPKs), specifically MPK3 and MPK6. nih.gov These kinases phosphorylate and activate the transcription factor WRKY33, which directly binds to the promoters of camalexin biosynthetic genes, such as PAD3 and CYP71A13, to initiate their transcription. nih.gov The induction of these biosynthetic genes is significantly blocked in mutants lacking WRKY33. nih.gov

Furthermore, the this compound-induced phytoalexin synthesis is modulated by the interplay between different signaling pathways. For instance, ethylene and jasmonate (JA) pathways act in concert with the MPK3/MPK6-WRKY33 module to enhance camalexin production upon pathogen challenge. nih.gov This multi-layered regulation ensures a robust and effective defense response. In other plants, like rice, this compound has also been shown to induce the synthesis of their characteristic phytoalexins, such as momilactones. scielo.br

Initiation of Protein Phosphorylation Cascades

Upon binding of this compound to its receptor complex, a rapid and transient phosphorylation of various proteins is initiated, which is a critical step in intracellular signal transduction. nih.gov A central event in this cascade is the activation of MAPKs. elifesciences.org In Arabidopsis, treatment with this compound leads to the phosphorylation and activation of MPK3 and MPK6. researchgate.netresearchgate.netplos.org This activation is a downstream event of the initial perception by the receptor-like kinase (RLK) CERK1 (Chitin Elicitor Receptor Kinase 1). plos.org

The interaction between CERK1 and another LRR-RLK, LIK1 (LysM RLK1-interacting kinase 1), plays a regulatory role in this process. LIK1 is directly phosphorylated by CERK1 following this compound perception. plos.org Interestingly, mutants lacking LIK1 show an enhanced response to chitin, suggesting that LIK1 acts as a negative regulator of the chitin-induced immune response. plos.org

Another key kinase, LYK5, has been identified as a high-affinity chitin receptor that forms a complex with CERK1 upon chitin binding. elifesciences.org Mutations in LYK5 lead to a significant reduction in this compound-induced MPK phosphorylation, indicating its crucial role in initiating the signaling cascade. elifesciences.org The phosphorylation of CERK1 itself is a critical event, and this is dependent on the presence of LYK5. elifesciences.org

The following table summarizes key kinases involved in this compound-induced phosphorylation cascades in Arabidopsis thaliana.

KinaseFunction in this compound SignalingEffect of MutationReference(s)
CERK1 Primary chitin receptor and signaling initiator.Loss of chitin-induced responses, including MPK activation. nih.govelifesciences.orgplos.org
MPK3/MPK6 Downstream kinases activated by this compound.Reduced phytoalexin synthesis and defense gene expression. nih.govresearchgate.netresearchgate.net
LIK1 Negative regulator of chitin signaling; interacts with CERK1.Enhanced response to chitin elicitors. plos.org
LYK5 High-affinity chitin receptor; forms a complex with CERK1.Significant reduction in chitin-induced MPK phosphorylation. elifesciences.org
Modulation of Cell Wall Biogenesis Pathways in Response to this compound

The plant cell wall is a dynamic structure that is actively remodeled during growth and in response to environmental stresses, including pathogen attack. nih.gov this compound perception can modulate cell wall biogenesis as part of the plant's defense strategy. In rice, the systemic disease resistance induced by chitin treatment in the soil is associated with perturbations in cell wall biogenesis in the leaves. frontiersin.org Transcriptome analysis of rice plants systemically induced by chitin revealed a downregulation of genes related to cell wall biogenesis. frontiersin.org This response was dependent on the chitin receptors OsCERK1 and OsCEBiP. frontiersin.org

This modulation of cell wall-related genes suggests a reallocation of resources from growth to defense. The plant may reinforce the cell wall at the site of infection to create a physical barrier against pathogen penetration, while systemically altering cell wall metabolism. This can involve the deposition of callose and lignin, processes that are often observed as part of the induced defense response. While direct studies on this compound specifically altering the abundance of cell wall polysaccharides are limited, the observed changes in gene expression strongly suggest a significant impact on cell wall composition and structure. frontiersin.org The cell wall integrity maintenance mechanism is a crucial component of plant defense, ensuring that the wall remains functional during pathogen attack and subsequent defensive modifications. nih.gov

Comparative Analysis of this compound Specificity Versus Other Chitooligosaccharide Chain Lengths in Plant Elicitation

The chain length of chitooligosaccharides (COS) is a critical determinant of their elicitor activity. Plants have evolved sophisticated recognition systems that can distinguish between different chain lengths, allowing for a fine-tuned response. This compound is often found to be one of the most active elicitors among various COS.

Studies have shown that while shorter chitooligosaccharides (e.g., dimers to pentamers) exhibit little to no elicitor activity, the activity sharply increases with chain lengths of six to eight residues. frontiersin.org In many plant systems, this compound induces the strongest defense responses, such as the production of reactive oxygen species (ROS) and the expression of defense-related genes, when compared to shorter or longer chain COS.

The specificity for longer-chain COS like this compound is attributed to the nature of the plant's receptor system. The receptor kinase CERK1 in Arabidopsis and its orthologs in other plants, along with co-receptors like LYK5, form a binding pocket that preferentially accommodates longer chitooligosaccharides. elifesciences.orgfrontiersin.org The multiple N-acetyl-D-glucosamine units of this compound likely allow for a higher affinity and more stable interaction with the receptor complex, leading to a more robust downstream signaling cascade. In contrast, chitosan (B1678972) oligosaccharides (CSOS), which are deacetylated, are generally considered to have different receptors and modes of action. frontiersin.org In Medicago truncatula, the LysM-RLKs CERK1 and LYR4 are involved in perceiving chitooligosaccharides to trigger both symbiotic and immune responses, with the plant needing to differentiate between these opposing signals. nih.gov

Mechanistic Interactions of this compound in Non-Plant Biological Systems

Immunomodulatory Mechanisms (e.g., Macrophage Activation in non-human models)

In non-plant systems, particularly in mammalian models, chitooligosaccharides, including this compound, have demonstrated immunomodulatory effects. Macrophages, key cells of the innate immune system, are a primary target of these molecules. nih.gov Macrophages can exist in different activation states, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. nih.gov

N-acetyl chitooligosaccharides (NACOS), the class of compounds to which this compound belongs, have been shown to enhance immune responses in the RAW264.7 macrophage cell line. nih.gov These effects include an increase in the generation of reactive oxygen species (ROS), enhanced phagocytic activity, and the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov The activation of these macrophage functions is crucial for clearing pathogens and initiating an adaptive immune response. nih.gov

The signaling pathways involved in the macrophage response to NACOS include the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov Interestingly, while promoting some pro-inflammatory responses, certain NACOS have also been observed to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.gov The specific effects can vary depending on the degree of polymerization of the chitooligosaccharide. The immunomodulatory activity of chitosan and its derivatives is also linked to the activation of the NLRP3 inflammasome, which can lead to the release of IL-1β. nih.gov

The table below summarizes the observed immunomodulatory effects of N-acetyl chitooligosaccharides on macrophages.

EffectObservationCytokines/Molecules InvolvedReference(s)
Macrophage Activation Enhanced phagocytic activity and ROS generation.ROS nih.gov
Pro-inflammatory Cytokine Production Increased secretion of pro-inflammatory cytokines.IL-1β, IL-6, TNF-α nih.gov
Signaling Pathway Activation Involvement of the NF-κB pathway.NF-κB nih.gov
Nitric Oxide Production Inhibition of NO production by some NACOS.NO nih.gov
Inflammasome Activation Activation of the NLRP3 inflammasome by chitosan.IL-1β nih.gov

Direct Membrane Interactions and Permeability Alterations in Microbial Cells

The antimicrobial activity of chitosan and its derivatives is partly attributed to their ability to directly interact with and disrupt microbial cell membranes. nih.govnih.gov While much of the research has focused on chitosan, which is deacetylated and carries a positive charge, the underlying principles of membrane interaction are relevant. The primary target is the negatively charged microbial cell membrane. nih.gov

The electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and teichoic acids, is a key initial step. nih.gov This interaction can lead to a destabilization of the membrane, altering its permeability. nih.gov In Gram-negative bacteria, chitosan has been shown to disrupt the barrier function of the outer membrane, making the cell more susceptible to other compounds. nih.gov

Enzymatic Degradation and Modification of Chitooctaose

Chitinase (B1577495) Substrate Specificity and Catalytic Mechanisms with Oligosaccharide Substrates

Chitinases (EC 3.2.1.14) are the primary enzymes responsible for the hydrolysis of the β-1,4-glycosidic bonds in chitin (B13524) and its oligomers, including chitooctaose. These enzymes, particularly those belonging to the Glycoside Hydrolase (GH) family 18, operate through a distinct substrate-assisted catalytic mechanism. acs.orgnih.gov This mechanism does not use a classic double-displacement reaction but instead relies on the participation of the substrate itself. oup.com The process involves the C2-acetamido group of the N-acetyl-D-glucosamine (GlcNAc) residue at the -1 subsite of the enzyme's active cleft. oup.com This group acts as a nucleophile, attacking the anomeric carbon to form a cyclic oxazolinium ion intermediate, which results in the retention of the anomeric configuration upon hydrolysis. oup.comresearchgate.net

The specificity of chitinases dictates the product profile from oligosaccharide substrates. They are broadly classified based on their mode of action:

Endochitinases cleave internal glycosidic bonds within the chitin chain at random sites, leading to a mixture of smaller oligosaccharides. cazypedia.orgnih.gov

Exochitinases act on the ends of the chitin chain, processively releasing primarily chitobiose ((GlcNAc)₂) units. cazypedia.org

Studies on chitinases from various sources show that they can effectively degrade oligosaccharides with a degree of polymerization (DP) of three or more. csic.es For example, chitinase from pear pollen acts as an endo-type enzyme, degrading (GlcNAc)₅ and (GlcNAc)₆ into a mix of chitobiose, chitotriose, and chitotetraose. frontiersin.org The binding cleft of these enzymes often contains several subsites (e.g., -5 to +2) that accommodate the sugar units, with aromatic amino acid residues playing a key role in substrate binding. oup.comoup.com

Table 1: Action of Various Chitinases on Oligosaccharide Substrates
Enzyme/SourceGH FamilyMode of ActionSubstrate(s)Major ProductsReference
Chit42 (Trichoderma harzianum)GH18Endo-actingColloidal Chitin, (GlcNAc)₃ and higher(GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄ csic.es
Chitinase (Pear Pollen)Not specifiedEndo-acting(GlcNAc)₅, (GlcNAc)₆(GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, (GlcNAc)₅ frontiersin.org
ChiA, ChiB (Serratia marcescens)GH18Exo- and Endo-actingChitin, Oligosaccharides(GlcNAc)₂ cazypedia.org
Chisb (Bacillus subtilis)GH18Endo-actingColloidal Chitin(GlcNAc)₁₋₅ nih.gov

Chitosanase Action on this compound and Related Oligomers

Chitosanases (EC 3.2.1.132) are glycoside hydrolases that primarily catalyze the endohydrolysis of β-1,4-linkages between D-glucosamine (GlcN) residues in chitosan (B1678972). nkust.edu.twnih.gov While their main substrate is partially deacetylated chitosan, their action on fully acetylated oligomers like this compound is limited. However, they are highly active on related deacetylated or partially acetylated oligomers. Research indicates that many chitosanases have a minimum requirement for the degree of polymerization (DP) of their substrates, often cleaving only oligomers with a DP greater than four or five. nkust.edu.tw

The mode of action is typically endolytic, meaning they cleave the oligomer chain internally. nkust.edu.twnih.gov For instance, a chitosanase from Streptomyces roseolus can split chitooligosaccharides with a DP greater than four, and its hydrolysis of (GlcN)₆ produces mainly chitotriose ((GlcN)₃), with smaller quantities of chitobiose ((GlcN)₂) and chitotetraose ((GlcN)₄). nkust.edu.tw Similarly, chitosanase Csn-SH from Bacillus atrophaeus hydrolyzes chitosan primarily into a mixture of chitobiose, chitotriose, and chitotetraose. nih.gov This specificity in generating a defined set of smaller oligomers makes chitosanases valuable tools for producing specific COS.

Table 2: Action of Various Chitosanases on Oligomers
Enzyme/SourceGH FamilyMinimum Substrate Size (DP)Major Hydrolysis ProductsReference
Chitosanase (Streptomyces roseolus)Not specified> 4(GlcN)₃ nkust.edu.tw
Csn-SH (Bacillus atrophaeus)GH46Not specified, acts on polymer(GlcN)₂, (GlcN)₃, (GlcN)₄ nih.gov
Csn-BAC (Bacillus sp.)GH46Not specified, acts on polymer(GlcN)₂, (GlcN)₃ x-mol.net
CsnY (Renibacterium sp.)Not specifiedNot specified, acts on polymer(GlcN)₂, (GlcN)₃ nih.gov

Influence of Degree of Acetylation and Acetylation Pattern on Enzymatic Hydrolysis of this compound-Derived Substrates

The enzymatic hydrolysis of this compound-derived substrates is profoundly affected by two key structural parameters: the fraction or degree of acetylation (FA or DA) and the pattern of acetylation (PA), which is the specific sequence of acetylated (A) and deacetylated (D) units along the chain. nih.govchemrxiv.org

The degree of acetylation directly influences the substrate preference of chitinolytic enzymes. Chitinase activity generally increases with a higher DA, as their catalytic mechanism depends on the N-acetyl group at the -1 subsite. nih.govcapes.gov.br For example, partially N-acetylated chitosan derivatives with a DA of 40-80% were found to be 1.5 to 4.0 times more digestible by various chitinases than fully acetylated chitin. capes.gov.br Conversely, the activity of most chitosanases is higher on substrates with a lower DA (i.e., more deacetylated units). nih.govresearchgate.net However, this distinction is not absolute; some chitinases, like Chit42 from Trichoderma harzianum, can hydrolyze chitosans with varying DAs, although their efficiency is highest on fully acetylated colloidal chitin. csic.es

The pattern of acetylation is a more subtle but equally critical factor. chemrxiv.orgresearchgate.net The sequence-dependent activity of enzymes means that chitosans with a random PA (typically from chemical synthesis) will be degraded differently than those with a non-random, block-wise PA (achievable through enzymatic synthesis). chemrxiv.org GH18 chitinases require a GlcNAc unit for binding at the -1 subsite, and the nature of the units in adjacent subsites (+1, +2, etc.) further modulates the cleavage efficiency. nih.govresearchgate.net Therefore, controlling the PA of this compound-derived substrates allows for the production of highly defined oligosaccharides that would be inaccessible through the hydrolysis of substrates with random acetylation.

Table 3: Effect of Degree of Acetylation (DA) on Enzymatic Activity
EnzymeSubstrateObservationReference
Chitinases (various)Partially N-acetylated chitosans (DA 0.4-0.8)Hydrolysis rate was 1.5-4.0 times higher compared to fully acetylated chitin (DA 1.0). capes.gov.br
Chitinase B (Serratia marcescens)Partially deacetylated chitosansThe distribution of hydrolysis products is dependent on the DA of the starting chitosan. nih.gov
Chitosanase (various)ChitosanActivity generally increases as the degree of deacetylation (DDA) increases (i.e., DA decreases). nih.govresearchgate.net
LysozymeTrimethylated Chitosans (TMCs)Enzymatic degradation was highly dependent on DA; polymers with the highest DA (~55%) showed the largest decrease in molecular weight. nih.gov

Directed Evolution and Enzyme Engineering for this compound Processing

To overcome the limitations of natural enzymes and to optimize the production of specific chitooligosaccharides from substrates like this compound, protein engineering strategies are widely employed. mdpi.comportlandpress.com Directed evolution and site-directed mutagenesis are powerful tools used to create enzyme variants with improved properties such as enhanced catalytic activity, altered substrate specificity, and increased stability. frontiersin.orgnih.gov

Directed evolution involves creating large libraries of mutant enzymes, often through methods like error-prone PCR or DNA shuffling, followed by high-throughput screening to identify variants with desired improvements. nih.govsut.ac.th This approach has successfully generated chitinase variants with significantly increased activity. For example, directed evolution of a Beauveria bassiana chitinase led to variants with enhanced chitinolytic activity, where the beneficial mutations were located outside the predicted substrate-binding and catalytic regions. nih.govresearchgate.net

Site-directed mutagenesis allows for precise changes to the enzyme's amino acid sequence based on structural knowledge or computational predictions. This technique has been used to enhance the thermostability of chitinase A1 from Bacillus circulans (BcChiA1), with one mutant exhibiting a 59-fold longer half-life at 60 °C. researchgate.net Other studies have focused on altering the transglycosylation (TG) activity of chitinases to synthesize longer-chain oligosaccharides. Mutations in the glycon-binding site or of the catalytic aspartic acid residue in the DxDxE motif of GH18 chitinases have been shown to increase the accumulation of longer TG products by reducing the hydrolysis of these newly formed oligomers. tandfonline.comnih.gov

Table 4: Examples of Engineered Chitinases for Improved Processing
Enzyme/SourceEngineering StrategyMutation(s)Observed ImprovementReference
Bbchit1 (Beauveria bassiana)Directed Evolution (DNA Shuffling)Multiple substitutions outside active siteIncreased overall chitinolytic activity. nih.gov
BcChiA1 (Bacillus circulans)Site-Directed Mutagenesis (Computational Design)S67G/K177R/A220V/N257Y/N271E59-fold increase in half-life at 60 °C. researchgate.net
VhChiA (Vibrio harveyi)Site-Directed MutagenesisD313A / D313NEnhanced accumulation of long-chain transglycosylation products. tandfonline.com
StmChiA (Stenotrophomonas maltophilia)Site-Directed MutagenesisW306A / W679AIncreased transglycosylation activity and production of long-chain oligomers. nih.gov
Chitinase (Bacillus licheniformis)Directed Evolution (Error-prone PCR & DNA Shuffling)Multiple mutations2.7-fold higher catalytic efficiency than wild type. frontiersin.org

Structure Activity Relationships Sar of Chitooctaose and Its Derivatives

Impact of Degree of Polymerization (DP) on Chitooctaose Biological Activities

The degree of polymerization (DP), which denotes the number of monosaccharide units in the oligomer chain, is a critical determinant of the biological activities of chitooligosaccharides (COS), including this compound (a COS with a DP of 8). researchgate.netresearchgate.net Research has consistently shown that the biological effects of COS are highly dependent on their chain length.

Different biological activities are often optimized at specific DP values. For instance, studies have indicated that COS with a DP greater than 4 are required to induce plant disease resistance. researchgate.net In wheat seedlings under salt stress, chitohexaose (B1231835) (DP6), chitoheptaose (B12385539) (DP7), and this compound (DP8) demonstrated stronger growth-promoting activity compared to other COS samples. researchgate.net This suggests that for certain plant-related applications, an optimal range of DP exists, with this compound falling within this effective range.

Furthermore, the elicitor and priming activities of COS in rice cells have also been shown to be influenced by their DP. nih.gov While shorter-chain COS (DP ≤ 8) are noted for their good water solubility, longer-chain oligomers can also exhibit significant biological effects. researchgate.net For example, the perception of long-chain chito-oligomers like this compound can trigger potent defense responses in plants. unito.it This highlights a complex relationship where the optimal DP for a particular biological response can vary.

The antitumor activities of chitosan (B1678972) oligosaccharides have also been linked to their molecular weight, which is directly related to the DP. mdpi.com Generally, lower molecular weight COS, which includes this compound, are considered promising for pharmaceutical applications due to their higher water solubility and potentially enhanced bioactivities compared to high molecular weight chitosan. mdpi.comresearchgate.net

Table 1: Influence of Degree of Polymerization (DP) on Select Biological Activities of Chitooligosaccharides

Degree of Polymerization (DP)Biological ActivityResearch Finding
> 4Plant disease resistance inductionRequired for activity. researchgate.net
6, 7, 8Growth promotion in wheat seedlings (under salt stress)Stronger activity compared to other DPs. researchgate.net
4-12Elicitor and priming activities in rice cellsActivities are influenced by DP. nih.gov
8Plant defense response elicitationActivates powerful defense strategies. unito.it
Low (including DP 8)Antitumor activityConsidered promising for pharmaceutical applications. mdpi.com

Role of Degree of Deacetylation (DD) and Acetylation Pattern on this compound Efficacy

The degree of deacetylation (DD) and the specific pattern of N-acetyl-D-glucosamine (A) and D-glucosamine (D) units, known as the pattern of acetylation (PA), are crucial factors influencing the efficacy of this compound and its derivatives. researchgate.netnih.gov The DD represents the proportion of deacetylated units, which possess free amino groups that are key to many of the biological properties of chitosan and its oligomers. researchgate.netnih.gov

A higher DD generally leads to a greater number of positively charged amino groups, which can enhance interactions with negatively charged molecules and cell surfaces, thereby influencing activities like antimicrobial effects. researchgate.net Conversely, a lower DD, meaning a higher degree of acetylation, can also be beneficial for certain biological functions. For example, some studies have shown that a lower DD in chitosan oligosaccharides could be a promising factor for developing potential pharmaceuticals. mdpi.com The optimal DD often depends on the specific biological application.

Computational studies using density functional theory have further illuminated the impact of the acetylation pattern. mdpi.com The presence and position of an acetylated subunit in a chitosan oligomer can affect the molecule's structural and electronic properties by creating new intramolecular interactions. mdpi.com This, in turn, influences the polarity of the molecule and its ability to interact with other molecules, such as metal ions. mdpi.com These findings underscore that the PA is a critical structural determinant for the biological efficacy of this compound and its derivatives.

Table 2: Impact of Degree of Deacetylation (DD) and Acetylation Pattern (PA) on Biological Activities

Structural FeatureImpact on Biological ActivityExample
Degree of Deacetylation (DD) Influences overall charge and interaction potential.Higher DD can enhance antimicrobial activity. researchgate.net
Can be optimized for specific applications.Lower DD has been suggested as beneficial for some pharmaceutical uses. mdpi.com
Acetylation Pattern (PA) Carries specific biological information.Different PAs in tetramers lead to varied priming activity in rice cells. nih.gov
Affects structural and electronic properties.The sequence of acetylated and deacetylated units influences intramolecular interactions and polarity. mdpi.com

Structural Determinants for Receptor Binding Affinity and Specificity

The biological effects of this compound are often initiated by its binding to specific receptors on the surface of cells. The affinity and specificity of this binding are governed by precise structural features of both the this compound molecule and the receptor. mdpi.com

In plants, LysM receptor-like kinases (LysM-RLKs) are key receptors involved in chitin (B13524) signaling. nih.govoup.com The binding of chitin oligomers, such as this compound, to these receptors triggers downstream signaling cascades that lead to immune responses. nih.govbiorxiv.org The length of the chitin oligomer is a crucial determinant for receptor binding and the subsequent biological outcome. For instance, structurally related chitin oligomers of different lengths, like this compound and chitotetraose, can trigger distinct defense and symbiotic signaling pathways, respectively, and their discrimination involves closely related LysM-RLKs. nih.gov

Ligand-Protein Interaction Profiling for this compound (e.g., Chitinase (B1577495) Inhibition)

Understanding the interactions between this compound and proteins is fundamental to elucidating its biological functions, such as the inhibition of enzymes like chitinase. nih.gov Chitinases are enzymes that break down chitin, and their inhibition can have significant implications, for example, in controlling insect pests. nih.govrcsb.org

This compound has been identified as a potent inhibitor of certain insect group II chitinases (ChtII). nih.gov X-ray crystallography studies of the OfChtII catalytic domain from the Asian corn borer in complex with this compound have provided detailed insights into the binding mechanism. nih.govrcsb.org These studies revealed that this compound binds within the substrate-binding cleft of the enzyme. A surprising finding was that the orientation of the this compound chain in the binding cleft was opposite to that previously observed in other chitinase-inhibitor complexes. nih.govrcsb.org

The specific interactions that stabilize the this compound-chitinase complex involve hydrogen bonds and hydrophobic interactions. For instance, in the complex with OfChtII, two hydrophobic groups of the inhibitor interact with specific tryptophan residues in the +1/+2 subsites and a -1 hydrophobic pocket of the enzyme. nih.govrcsb.org These detailed structural insights into the ligand-protein interactions are crucial for the rational design of more potent and selective chitinase inhibitors based on the this compound scaffold.

The inhibitory activity of this compound against OfChtII has been quantified, with Ki values in the micromolar range, indicating a strong binding affinity. nih.govresearchgate.net This inhibitory effect has been shown to lead to developmental defects when the inhibitor is injected into insect larvae, highlighting the physiological relevance of this ligand-protein interaction. nih.govrcsb.org

Table 3: this compound as a Chitinase Inhibitor

Target ProteinOrganismInhibition Constant (Ki)Key Interaction Sites
Group II Chitinase (OfChtII-C1)Ostrinia furnacalis (Asian corn borer)12.5 ± 1.1 µM+1/+2 tryptophan residues, -1 hydrophobic pocket nih.gov
Group II Chitinase (OfChtII-C2)Ostrinia furnacalis (Asian corn borer)10.3 ± 0.9 µMSimilar to OfChtII-C1 nih.gov

Computational Modeling and Prediction of this compound Bioactivities

Computational modeling has emerged as a powerful tool for predicting the biological activities of molecules like this compound and for understanding their structure-activity relationships at a molecular level. technologynetworks.comnih.gov These in silico approaches can accelerate the discovery and design of novel bioactive compounds by providing insights that complement experimental studies. stanford.edu

One of the key applications of computational modeling is the use of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netbiolscigroup.us For chitosan and its derivatives, computational methods can help predict how changes in properties like molecular weight, degree of deacetylation, and the pattern of acetylation will affect their bioactivities. nih.govresearchgate.net

Molecular docking simulations are another valuable computational technique. These methods predict the preferred orientation of a ligand (like this compound) when it binds to a receptor or enzyme. mdpi.com For example, docking studies can be used to understand the binding mode of this compound in the active site of chitinase, helping to explain its inhibitory activity and guiding the design of new inhibitors. nih.gov

Furthermore, deep learning and other machine learning approaches are increasingly being used to predict the bioactivity of small molecules based on their structural information. stanford.edursc.orgchemrxiv.org These models can be trained on large datasets of known bioactive molecules to learn complex structure-activity relationships. For this compound and its derivatives, such models could potentially predict a wide range of biological activities, from antimicrobial and antioxidant effects to their role as signaling molecules in plants. researchgate.net The development of tools like the Chemical Checker, which uses deep machine learning to complete bioactivity information for molecules, represents a significant step forward in this area. technologynetworks.com

Advanced Analytical Methodologies for Chitooctaose Characterization

Chromatographic Techniques for Separation and Quantification of Chitooctaose

Chromatographic techniques are fundamental in the analysis of this compound, allowing for its separation from complex mixtures and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and other N-acetyl-chito-oligosaccharides (NACOs). jfda-online.com This technique offers high resolution and sensitivity for both separation and quantification. nih.gov

Detailed Research Findings:

Researchers have developed optimized HPLC methods to separate NACOs with varying degrees of polymerization (DP). jfda-online.com A common approach involves using a reversed-phase amino-functionalized silica (B1680970) column, such as a LiChrospher 100NH2 column. jfda-online.com The mobile phase typically consists of an acetonitrile/water mixture, and the ratio can be adjusted to optimize separation. jfda-online.com For instance, increasing the water content in the eluent decreases the retention time of NACOs. jfda-online.com

A gradient elution, where the concentration of the mobile phase components is changed over time, has been shown to provide excellent resolution for a mixture of NACOs, including this compound. jfda-online.com A linear gradient from a high to a low acetonitrile-to-water ratio can effectively separate oligosaccharides up to (GlcNAc)6 within a reasonable timeframe. jfda-online.com Detection is often achieved using a UV detector at a wavelength of around 205 nm. jfda-online.com For quantitative analysis, standard solutions of purified this compound are used to create calibration curves. jfda-online.comresearchgate.net

Optimal Separation: A gradient elution with an acetonitrile/water ratio changing from 80/20 to 60/40 (v/v) over 60 minutes has been identified as providing optimal resolution for NACOs. jfda-online.com

Linear Relationship: A semi-logarithmic linear relationship exists between the degree of polymerization of NACOs and their retention times in HPLC. jfda-online.com

Table 1: HPLC Conditions for N-acetyl-chito-oligosaccharide (NACOs) Analysis

ParameterConditionReference
ColumnLiChrospher 100NH2 (5 µm, 4 × 250 mm) jfda-online.com
Mobile PhaseAcetonitrile/Water Gradient jfda-online.com
Flow Rate1 mL/min jfda-online.com
DetectionUV at 205 nm jfda-online.com
Injection Volume20 µL jfda-online.com

Gel Filtration High-Performance Liquid Chromatography (GF-HPLC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. nottingham.ac.ukshimadzu.com This technique is particularly useful for analyzing the molecular weight distribution of this compound and other chitosan (B1678972) oligosaccharides. bsb-muenchen.denih.gov

Detailed Research Findings:

In GF-HPLC, the stationary phase consists of porous beads. nottingham.ac.uk Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. nottingham.ac.ukcytivalifesciences.com Smaller molecules can enter the pores, leading to a longer path and later elution. nottingham.ac.ukcytivalifesciences.com This method can be used to monitor the production of chitosan oligosaccharides and to determine the average molecular weight of the products. bsb-muenchen.denih.gov

For chitosan analysis, a combination of columns with different pore sizes can be used to achieve a linear calibration curve over a desired molecular weight range. nih.gov The mobile phase is typically an aqueous solution, making it suitable for hydrophilic polymers like this compound. shimadzu.com

Separation Mechanism: Molecules are separated based on their hydrodynamic radius. biocompare.com

Applications: GF-HPLC is used for fractionation, size analysis, and desalting of biomolecules. bio-rad.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable information about the chemical structure and functional groups present in this compound. nih.govtaylorfrancis.com

Detailed Research Findings:

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the physicochemical characterization of chitin (B13524) and its derivatives, including this compound. nih.govmdpi.com The FTIR spectrum reveals the presence of characteristic functional groups. For this compound, key absorption bands would include those for O-H stretching, N-H stretching, C-H stretching, amide I, amide II, and the glycosidic linkages.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information. While specific NMR data for this compound is not detailed in the provided context, ¹H NMR has been used to confirm the structure of other chitosan oligosaccharides. researchgate.net

Table 2: Typical FTIR Analysis Conditions for Chitin Derivatives

ParameterConditionReference
Spectral Range4000 cm⁻¹ to 400 cm⁻¹ (Mid-Infrared) nih.govmdpi.com
Resolution4 cm⁻¹ nih.govmdpi.com
Sample PreparationKBr pellet method (Sample:KBr ratio of 1:5) nih.govmdpi.com
Scans8 to 128 scans nih.govmdpi.com

Mass Spectrometry for Precise Structural Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight and sequence of this compound.

Detailed Research Findings:

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of oligosaccharides. researchgate.net This technique can identify the main components in a mixture of chitosan oligosaccharides by their degree of polymerization. researchgate.net For this compound, MALDI-TOF MS analysis would show a characteristic peak corresponding to its molecular weight. For instance, a study identified this compound with a molecular weight of 1314.2 Da, corresponding to the [M+H]⁺ ion. researchgate.net

MALDI-TOF MS can also be used to analyze mixtures of chitooligosaccharides, where peaks are labeled based on their degree of polymerization and the number of acetyl groups. researchgate.net The mass difference between consecutive signals often corresponds to the mass of a glucosamine (B1671600) residue, confirming the oligosaccharide nature of the sample. researchgate.net

Derivatization: Chemical derivatization, such as permethylation, can enhance the sensitivity of MALDI-TOF MS analysis for polysaccharides. mdpi.com

Matrix: 2,5-dihydroxybenzoic acid (2,5-DHB) is a commonly used matrix for the MALDI-TOF MS analysis of neutral saccharides. mdpi.com

Gene Expression Profiling using Microarray and Quantitative Polymerase Chain Reaction (qPCR) in this compound Studies

Microarray and qPCR are powerful techniques used to investigate the biological effects of this compound at the molecular level by measuring changes in gene expression. nih.govnih.govnih.gov

Detailed Research Findings:

Studies in the model plant Arabidopsis thaliana have utilized Affymetrix whole-genome arrays to analyze the transcriptional response to this compound treatment. nih.govnih.govresearchgate.net These experiments have revealed that this compound can induce significant changes in the expression of a large number of genes, many of which are related to plant defense and signal transduction. nih.gov For example, one study found that 30 minutes after treatment with this compound, 663 genes were upregulated and 227 were downregulated in wild-type Arabidopsis plants. nih.gov

Quantitative PCR (qPCR) is used to validate the results from microarray analyses and to quantify the expression of specific genes with high sensitivity and accuracy. nih.govresearchgate.net In this compound studies, qPCR has been used to analyze the expression patterns of transcription factor and ubiquitin-ligase genes over different time courses (e.g., 15, 30, 60, 90, and 120 minutes) following treatment. nih.govresearchgate.netresearchgate.net These studies have identified specific gene families, such as APETALA2/ethylene-responsive element binding proteins (AP2/ERE), C2H2 zinc finger, MYB, and WRKY transcription factors, that are overrepresented among the genes responding to this compound. nih.govresearchgate.net

Microarray Platforms: The Affymetrix Arabidopsis Whole Genome Array ATH1 is a common platform for these studies. nih.gov

qPCR Validation: qPCR is essential for confirming the expression changes observed in microarray experiments. researchgate.net

Table 3: Gene Families Overrepresented in Response to this compound in Arabidopsis thaliana

Transcription Factor FamilyNumber of Responsive GenesReference
APETALA2/ethylene-reponsive element binding proteins27 nih.gov
C2H2 zinc finger proteins14 nih.gov
MYB domain-containing proteins11 nih.gov
WRKY domain transcription factors14 nih.gov

In Vitro Receptor Binding Assays for this compound

In vitro receptor binding assays are crucial for identifying and characterizing the proteins that directly interact with this compound, which is the first step in initiating a biological response.

Detailed Research Findings:

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the binding affinity between this compound and its receptor proteins. elifesciences.orgelifesciences.org Studies in Arabidopsis have used ITC to investigate the binding of this compound to LysM receptor-like kinases (LYKs), which are involved in chitin signaling. elifesciences.org

Research has shown that the receptor-like kinase AtLYK5 has a significantly higher binding affinity for this compound compared to another key receptor, AtCERK1. elifesciences.orgresearchgate.net This suggests that AtLYK5 may function as the primary chitin receptor in Arabidopsis. elifesciences.orgresearchgate.net Molecular docking studies have also been employed to computationally assess the interactions between chito-oligosaccharides and plasma proteins like human serum albumin (HSA) and α-1-acid glycoprotein (B1211001) (AGP), providing insights into their potential distribution in the human body. nih.gov

Binding Affinity: ITC data revealed that AtLYK5 has a this compound binding affinity similar to wheat germ agglutinin (WGA). elifesciences.org

Receptor Complex: It is proposed that AtLYK5 acts as the primary chitin receptor, forming a complex with AtCERK1 to induce an immune response in plants. researchgate.net

X-ray Crystallography for this compound-Ligand/Enzyme/Receptor Complex Analysis

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structures of macromolecules at atomic resolution. ebi.ac.uk This method has been instrumental in understanding the precise interactions between this compound and its binding partners, such as enzymes and receptors. rcsb.org By crystallizing a this compound-protein complex and bombarding it with X-rays, scientists can analyze the resulting diffraction patterns to generate a detailed electron density map, which is then used to build a 3D model of the complex. rcsb.orgelifesciences.org This provides invaluable insights into the molecular basis of recognition, catalysis, and signaling. plos.org

The structural data obtained from X-ray crystallography reveals the specific amino acid residues involved in binding this compound, the conformation of the oligosaccharide within the binding site, and the network of hydrogen bonds and van der Waals forces that stabilize the interaction. rcsb.orgrcsb.org Such detailed structural information is crucial for understanding the specificity of these interactions and for the rational design of molecules that can modulate these biological processes. rcsb.org

This compound-Enzyme Complexes

The interaction of this compound with enzymes, particularly chitinases, has been extensively studied to understand the mechanism of chitin degradation. X-ray crystallography of these complexes provides a snapshot of the substrate bound within the enzyme's active site.

A notable example is the crystal structure of the catalytic domain of a Group II chitinase (B1577495) from the Asian corn borer, Ostrinia furnacalis, in complex with this compound (PDB ID: 6JAX). rcsb.org The analysis of this complex at a resolution of 1.70 Å revealed that the this compound chain is oriented in the substrate-binding cleft in a surprising manner, opposite to what has been observed in other chitinase complexes. rcsb.org This finding offers significant insights into a general mechanistic principle for the inhibition of this important class of insect enzymes. rcsb.org

Another key structure is that of a D313A mutant of Chitinase A from Serratia marcescens complexed with octa-N-acetylthis compound (PDB ID: 1EIB). rcsb.org This high-resolution (1.80 Å) structure has been crucial in elucidating the catalytic mechanism. The study revealed that upon substrate binding, the enzyme induces a conformational change in the sugar ring at the -1 subsite from a "chair" to a "boat" form, a critical step for catalysis. rcsb.org The detailed interactions observed have helped to refine the proposed mechanism of hydrolysis for this enzyme. rcsb.org

Table 1: Crystallographic Data for this compound-Enzyme Complexes

PDB IDEnzymeOrganismResolution (Å)R-Value WorkR-Value FreeKey Findings
6JAXGroup II Chitinase (Catalytic Domain)Ostrinia furnacalis1.700.1520.179Revealed an opposite binding orientation of the oligosaccharide chain compared to other chitinases. rcsb.org
1EIBChitinase A (D313A Mutant)Serratia marcescens1.800.1780.217Showed substrate-induced conformational changes critical for catalysis, including a chair-to-boat flip in the sugar ring. rcsb.org

This compound-Receptor Complexes

In plants, this compound acts as a Microbe-Associated Molecular Pattern (MAMP), triggering immune responses through binding to specific cell-surface receptors. X-ray crystallography has been fundamental in dissecting the initial step of this recognition process.

The Arabidopsis thaliana receptor kinase AtCERK1 is a key component in chitin perception. plos.orgnih.gov While the crystal structure of the AtCERK1 ectodomain has been solved in complex with a shorter chitin pentamer (PDB ID: 4EBZ), the study revealed that longer oligomers, such as this compound, are capable of inducing the dimerization of the receptor, which is a critical step for signal activation. rcsb.org Calorimetry data indicated a relatively low binding affinity of AtCERK1 for this compound. nih.gov

Further research has identified another LysM-receptor kinase, AtLYK5, as a major chitin receptor in Arabidopsis with a significantly higher affinity for this compound. elifesciences.orgoup.com It is proposed that AtLYK5 forms a chitin-inducible complex with AtCERK1 to initiate downstream signaling. oup.com While a crystal structure of the this compound-AtLYK5 complex is not yet available, computational modeling based on the crystal structure of a fungal effector protein has been used to predict the binding site. elifesciences.org In the model legume Medicago truncatula, the receptor pair CERK1 and LYR4 are crucial for immunity triggered by this compound, and the crystal structure of the LYR4 intracellular domain has been determined, providing further pieces to the puzzle of LysM receptor signaling. biorxiv.org

Table 2: Research Findings on this compound-Receptor Interactions

ReceptorOrganismPDB ID (Related Structure)Resolution (Å)Key Findings
AtCERK1Arabidopsis thaliana4EBZ (complex with chitin pentamer)1.79This compound induces receptor dimerization, which is critical for signaling activation. rcsb.org Low binding affinity for this compound was reported. nih.gov
AtLYK5Arabidopsis thalianaN/A (Computational Model)N/AIdentified as a major high-affinity this compound receptor that forms a complex with AtCERK1. elifesciences.orgoup.com
LYR4Medicago truncatulaNot specified (Intracellular domain structure determined)N/AFunctions with CERK1 in this compound-triggered immunity. biorxiv.org

Research Applications of Chitooctaose in Academic Fields Excluding Human Clinical Applications

Integration of Chitooctaose into Biomaterial Development in Non-Human Models

This compound, as a defined oligomer of chitosan (B1678972), is integral to the development of advanced biomaterials for a range of applications in non-human models. While much of the research is conducted with chitosan, the principles and findings are directly relevant to its well-characterized oligomers like this compound. These biomaterials are primarily investigated for tissue engineering and drug delivery in veterinary and other animal model contexts.

In the field of regenerative medicine for animals, chitosan-based scaffolds are being developed to promote the repair and regeneration of tissues such as bone and cartilage. nih.govmdpi.commdpi.comnih.gov These scaffolds provide a three-dimensional, porous structure that mimics the natural extracellular matrix, facilitating cell attachment, proliferation, and differentiation. nih.gov For instance, chitosan scaffolds have been shown to support the growth of osteoblasts and the formation of mineralized bone matrix in vitro. nih.gov In animal models, such as rodents and rabbits, these scaffolds have demonstrated osteoconductive properties, promoting bone regeneration in surgically created defects. mdpi.comnumberanalytics.com The biocompatibility and biodegradability of chitosan are crucial advantages, as the scaffold can be gradually replaced by new tissue and its degradation products are non-toxic. nih.govnih.gov

This compound- and chitosan-based hydrogels are also being explored as vehicles for controlled drug delivery in non-human models. nih.govmdpi.comfrontiersin.org These hydrogels can encapsulate therapeutic agents, protecting them from degradation and enabling their sustained release at a specific site. frontiersin.org This is particularly valuable in veterinary medicine for applications such as wound healing and targeted treatment of localized infections. nih.gov For example, chitosan hydrogel nanoparticles have been investigated for the delivery of conditioned medium from bovine umbilical mesenchymal stem cells to treat canine cognitive dysfunction, a condition analogous to Alzheimer's disease in humans. nih.govnih.gov The mucoadhesive properties of chitosan enhance the residence time of the formulation, improving drug uptake. nih.gov

The development of these biomaterials often involves combining chitosan or its oligomers with other materials to enhance their properties. For example, compositing with minerals like hydroxyapatite (B223615) can improve the mechanical strength and osteoinductivity of bone scaffolds. mdpi.com Similarly, the incorporation of nanoparticles can confer additional functionalities, such as antimicrobial activity. nih.gov

Fundamental Research on Antimicrobial Mechanisms of this compound in Non-Human Systems

This compound, as a component of chitosan, is the subject of fundamental research to understand its antimicrobial properties against a wide array of pathogens, including bacteria and fungi, in non-human systems. mdpi.comnih.gov These studies are crucial for developing new antimicrobial agents for agricultural and veterinary use. The primary antimicrobial mechanism is attributed to the polycationic nature of chitosan and its oligomers at acidic pH, which allows for electrostatic interactions with negatively charged components on microbial cell surfaces. mdpi.comscielo.br

Mechanistic Studies on Microbial Cell Permeability and Integrity

A key area of investigation is the effect of this compound and chitosan on the permeability and integrity of microbial cell membranes. The positively charged amino groups of this compound are believed to interact with negatively charged molecules on the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comnih.gov This interaction disrupts the membrane's structure, leading to increased permeability. nih.govnih.gov

Studies using fluorescent probes like 1-N-phenylnaphthylamine (NPN) have demonstrated that chitosan increases the permeability of the outer membrane of Gram-negative bacteria. nih.gov This disruption allows for the leakage of intracellular components, such as ions, metabolites, and even genetic material, ultimately leading to cell death. mdpi.com Electron microscopy studies have visually confirmed the damage to bacterial cell membranes, showing extensive cell surface alterations and the formation of vesicular structures. nih.gov In fungi, this compound is thought to interact with the negatively charged phosphorylated mannosyl side chains, leading to similar membrane disruption. mdpi.comnih.gov

Research on this compound Influence on Microbial Growth and Viability in Vitro

Numerous in vitro studies have been conducted to quantify the inhibitory effect of this compound and chitosan on the growth and viability of various microorganisms. These studies typically determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of bacteria and fungi. nih.govnih.gov

The antimicrobial activity of chitosan and its oligomers is influenced by several factors, including the molecular weight of the polymer, its degree of deacetylation, the pH of the medium, and the target microorganism. diva-portal.orgscielo.br For instance, some studies suggest that lower molecular weight chitosans are more effective against Gram-negative bacteria, while higher molecular weight chitosans show greater efficacy against Gram-positive bacteria. nih.gov

In vitro assays have consistently shown that chitosan can inhibit the growth of a broad spectrum of microbes, including foodborne pathogens and plant pathogens. researchgate.netnih.gov The fungistatic and fungicidal effects are also well-documented, with chitosan inhibiting spore germination, germ tube elongation, and radial growth of various fungal species. nih.govscielo.br These findings underscore the potential of this compound and related compounds as natural antimicrobial agents in various non-human applications.

Conclusion and Future Research Perspectives for Chitooctaose

Advancements in Chitooctaose Synthesis and Analytical Characterization

The precise biological function of chitooligosaccharides is intrinsically linked to their structure, including the degree of polymerization (DP) and the degree of N-acetylation (DA). nih.gov Consequently, the availability of structurally pure and well-defined oligosaccharides like this compound is paramount for detailed structure-function studies. However, producing these molecules remains a significant challenge. benthamdirect.com

Future research will likely focus on overcoming the hurdles of current synthetic methodologies. While chemical hydrolysis of chitin (B13524) or chitosan (B1678972) is a common industrial method, it often yields a heterogeneous mixture of oligosaccharides, requiring extensive purification. researchgate.netmdpi.com Enzymatic synthesis offers a more controlled, "green-chemical" alternative, but improving the yield and specificity of enzymes like chitinases and chitosanases through genetic engineering is a crucial next step. nih.gov Recent developments in automated solution-phase synthesis and electrochemical glycosylation are paving the way for more efficient and precise construction of complex oligosaccharides, which could be adapted for this compound production. bohrium.comrsc.orgeurekalert.org

The analytical characterization of this compound and other COS also requires sophisticated techniques to confirm their purity, sequence, and structure. Advancements in high-resolution analytical methods are essential for quality control and for understanding their metabolic fate in biological systems.

Table 1: Key Analytical Techniques for this compound Characterization

Technique Application in this compound Analysis References
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determines the degree of deacetylation (DA), confirms the anomeric configuration of glycosidic bonds, and provides detailed structural information. scispace.compolymersolutions.com
Mass Spectrometry (MS), e.g., MALDI-TOF MS Precisely determines the molecular weight, confirming the degree of polymerization (DP). Can be used to analyze the sequence of mixed oligosaccharides. mdpi.comnanobioletters.com
High-Performance Liquid Chromatography (HPLC) Separates and quantifies this compound from mixtures of other oligosaccharides. Techniques like HPAEC-PAD are particularly effective. mdpi.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Identifies characteristic functional groups and confirms the presence of the polysaccharide backbone. scispace.comnanobioletters.com

| Size Exclusion Chromatography (SEC) | Determines molecular weight distribution and separates oligosaccharides based on size. | scispace.compolymersolutions.com |

Future efforts will likely involve the synergistic use of these techniques to provide a comprehensive structural portrait of synthesized this compound molecules, ensuring their suitability for advanced biological research.

Further Elucidation of Complex Biological Signaling Networks Activated by this compound

This compound is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering MAMP-triggered immunity (MTI) in plants. nih.gov Upon perception by cell surface receptors, it initiates a cascade of downstream signaling events, leading to the activation of defense genes and enhanced resistance to pathogens. nih.govnih.gov While significant progress has been made in identifying key components of this pathway, particularly the LysM receptor-like kinases (LysM-RLKs), the full network remains to be unraveled. nih.govresearchgate.net

A major focus of future research will be to identify the downstream components that connect the initial receptor activation to nuclear gene expression changes. This includes identifying specific protein kinases, transcription factors, and other signaling molecules that are specifically modulated by this compound. nih.govresearchgate.net For instance, microarray analyses in Arabidopsis thaliana have shown that this compound treatment regulates hundreds of genes, including a significant number of transcription factors, but the precise regulatory pathways are not fully understood. nih.govnih.gov

Furthermore, the signaling pathways activated by this compound show overlap with those triggered by other MAMPs like flagellin (B1172586) and EF-Tu. nih.govnih.gov A key challenge is to understand how plants process these different signals to mount an appropriate and specific defense response. Research is also needed to clarify how plants distinguish between the chitin signature of pathogenic fungi and the structurally similar lipo-chitooligosaccharide (LCO) Nod factors from beneficial symbiotic rhizobia, which are perceived by related LysM receptors. nih.govwisc.edu This suggests a highly sophisticated signaling network capable of fine-tuning responses based on the specific molecular pattern perceived.

Table 2: Selected Genes/Proteins Involved in this compound Signaling in Arabidopsis thaliana

Gene/Protein Name Family/Function Role in Chitin Signaling References
CERK1 / LysM RLK1 LysM Receptor-Like Kinase Essential for chitin perception and initiation of the signaling cascade. nih.govresearchgate.net
MAPK Cascade Components Mitogen-Activated Protein Kinases Downstream signaling components that phosphorylate target proteins, leading to gene expression changes. researchgate.net
WRKY Transcription Factors Transcription Factor Family Overrepresented family of transcription factors activated by this compound treatment, involved in regulating defense gene expression. nih.gov

| APETALA2/ET-responsive element-binding proteins | Transcription Factor Family | Another overrepresented family of transcription factors induced by this compound, linking chitin signaling to ethylene (B1197577) response pathways. | nih.gov |

Elucidating these complex networks will not only advance our fundamental understanding of plant immunity but also provide new targets for genetically engineering crops with enhanced disease resistance.

Rational Design and Development of this compound-Based Research Tools and Agents

The potent and specific biological activity of this compound makes it an excellent scaffold for the development of novel research tools and agents. Through chemical modification, the this compound molecule can be tailored to probe its own biological pathways or to act as a carrier for other molecules. mdpi.comnih.gov

Future research in this area will focus on the rational design of this compound derivatives. For example, attaching fluorescent tags or biotin (B1667282) labels to this compound can create molecular probes to visualize its uptake by cells, track its subcellular localization, and identify its binding partners through pull-down assays. Such tools are invaluable for dissecting the initial steps of receptor binding and signal transduction.

Moreover, synthesizing a library of this compound analogs with systematic modifications—such as altering the N-acetyl groups, attaching different functional groups at specific positions, or varying the stereochemistry of the glycosidic bonds—will be crucial for detailed structure-activity relationship (SAR) studies. mdpi.comroutledge.com These studies can pinpoint the exact molecular features of this compound that are critical for receptor recognition and signal activation. This knowledge can then be used to design more potent or specific agonists or even antagonists of the chitin signaling pathway, which could have applications in both basic research and agriculture. nih.govnih.gov

Table 3: Potential this compound Derivatives and Their Research Applications

Derivative Type Potential Modification Research Application References
Fluorescent Probes Covalent attachment of fluorophores (e.g., fluorescein, rhodamine). Visualizing receptor binding, cellular uptake, and subcellular localization using microscopy. mdpi.com
Affinity Labels Attachment of biotin or photo-crosslinking agents. Identifying and isolating this compound-binding proteins (receptors) from cell extracts. nih.gov
Structural Analogs Selective deacetylation, acylation with different groups, or phosphorylation. Probing structure-activity relationships to determine the key molecular features for biological activity. mdpi.comnih.gov

| Conjugates | Linking this compound to other bioactive molecules or nanoparticles. | Investigating synergistic effects or developing targeted delivery systems. | nih.gov |

The development of these sophisticated chemical tools will be instrumental in moving from a descriptive understanding of this compound's effects to a mechanistic and predictive model of its function in complex biological systems.

Table of Mentioned Compounds

Compound Name
This compound
Chitooligosaccharides (COS)
Chitin
Chitosan
N-acetyl-D-glucosamine
Lipo-chitooligosaccharide (LCO)
Flagellin
Elongation Factor-Tu (EF-Tu)
Biotin
Fluorescein

Q & A

Q. What structural features of chitooctaose contribute to its elicitor activity in plant immune responses?

this compound’s bioactivity is linked to its degree of polymerization (eight N-acetylglucosamine units) and acetyl group placement, which enable high-affinity binding to LysM domain-containing receptors like LYK1 and CERK1 in Arabidopsis. Experimental validation includes isothermal titration calorimetry (ITC) and competitive binding assays to compare affinity with shorter oligomers (e.g., chitohexaose) .

Q. What are the standard protocols for applying this compound in experimental setups to study pattern-triggered immunity (PTI)?

A common protocol involves treating plants (e.g., Arabidopsis seedlings) with 1–10 μM this compound dissolved in distilled water, followed by RNA-seq or qRT-PCR at 30-minute intervals to capture early transcriptional responses. Controls include water-treated samples and receptor-deficient mutants (e.g., cerk1 or lyk4) .

Q. How does this compound compare to shorter chitin oligomers in activating immune signaling pathways?

this compound exhibits higher binding affinity to receptors like LYK1 compared to chitohexaose (Kd ~504 nM vs. ~685 nM for octaose). This specificity is validated via gene expression assays (e.g., WRKY30 induction) and phosphorylation studies of MAP kinases .

Advanced Research Questions

Q. How can researchers address discrepancies in transcriptional responses to this compound across different Arabidopsis thaliana ecotypes?

Variability may arise from differences in receptor isoforms (e.g., LYK4 polymorphisms) or epigenetic regulation. A robust approach includes:

  • Cross-referencing RNA-seq datasets from public repositories (e.g., NCBI GEO) using consistent normalization methods.
  • Validating findings via mutant-complementation assays in divergent ecotypes .

Q. What experimental approaches validate the cooperative binding of LysM domains in this compound recognition?

Structural techniques like X-ray crystallography (e.g., CERK1 ectodomain-chitooctaose complexes) and biochemical assays (e.g., Phos-tag SDS-PAGE for receptor dimerization) demonstrate cooperative binding. ITC with truncated LysM domains further quantifies binding thermodynamics .

Q. How to design experiments distinguishing early vs. long-term immune responses to this compound?

  • Early responses (0–60 min): Measure MAP kinase phosphorylation, ROS burst, and calcium influx using luminometry or fluorescent probes.
  • Long-term responses (3–24 h): Quantify callose deposition (aniline blue staining) and sustained gene expression (RNA-seq at 3 h post-treatment).
  • Use pub13 mutants to isolate ubiquitination-dependent signaling decay .

Q. What methodologies elucidate the role of PUB E3 ligases in modulating this compound receptor stability?

Co-immunoprecipitation (Co-IP) assays with epitope-tagged LYK5/PUB13 and ubiquitination-specific antibodies confirm receptor ubiquitination. Pharmacological inhibition of proteasomes (e.g., MG132) coupled with Western blotting reveals degradation kinetics .

Methodological Considerations

  • Data Contradictions: For inconsistent gene expression data (e.g., lyk4 mutants showing variable responses), ensure biological replicates (n ≥ 3) and standardized growth conditions to minimize environmental noise .
  • Thresholds: Use a 1.5-fold change (p < 0.05) and false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for RNA-seq analyses .
  • Controls: Include cerk1 mutants and chitinase-treated samples to confirm this compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.